
(4-Fluorobenzyl)triphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorobenzyl)triphenylsilane is an organosilicon compound with the molecular formula C25H21FSi and a molecular weight of 368.531 g/mol It is characterized by the presence of a fluorobenzyl group attached to a triphenylsilane moiety
Méthodes De Préparation
The synthesis of (4-Fluorobenzyl)triphenylsilane typically involves the reaction of (4-fluorobenzyl)chloride with triphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by column chromatography.
Analyse Des Réactions Chimiques
(4-Fluorobenzyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-fluorobenzyl)triphenylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to this compound hydride using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form (4-methoxybenzyl)triphenylsilane.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4-Fluorobenzyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of novel biomolecules and as a probe in biological studies.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Fluorobenzyl)triphenylsilane involves its interaction with various molecular targets and pathways. The compound can act as a hydride donor in reduction reactions, transferring a hydride ion to the substrate. It can also participate in cross-coupling reactions, where it forms a new carbon-silicon bond through the mediation of a metal catalyst .
Comparaison Avec Des Composés Similaires
(4-Fluorobenzyl)triphenylsilane can be compared with other similar compounds such as triphenylsilane, diphenylsilane, and tris(trimethylsilyl)silane. These compounds share similar structural features but differ in their reactivity and applications . For example, triphenylsilane is commonly used as a reducing agent, while tris(trimethylsilyl)silane is known for its radical reducing properties.
Similar compounds include:
- Triphenylsilane
- Diphenylsilane
- Tris(trimethylsilyl)silane
Each of these compounds has unique properties that make them suitable for specific applications in chemical synthesis and industrial processes.
Propriétés
Formule moléculaire |
C25H21FSi |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(4-fluorophenyl)methyl-triphenylsilane |
InChI |
InChI=1S/C25H21FSi/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2 |
Clé InChI |
ALPJGSWDULDYRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




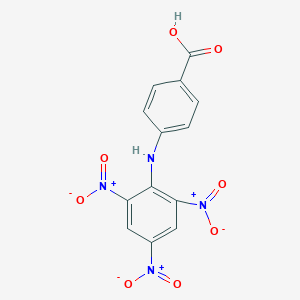
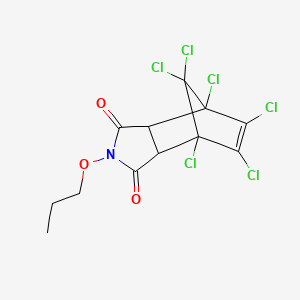

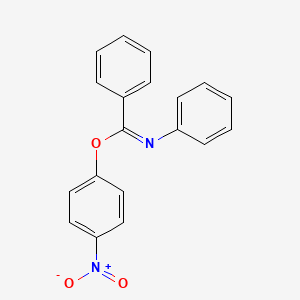
![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)
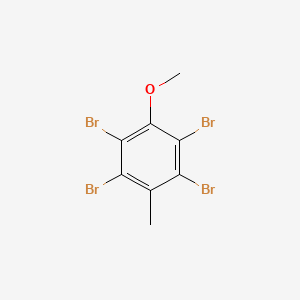

![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
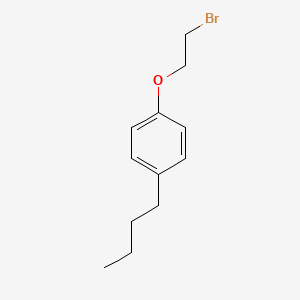
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)
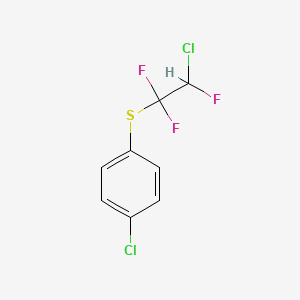
![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)
